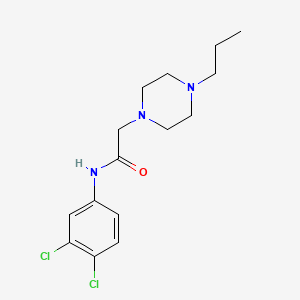
2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. It has also been found to bind to metal ions, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death. It has also been found to bind to metal ions and exhibit fluorescence properties, making it a potential probe for imaging techniques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments include its potential anti-cancer activity, its ability to bind to metal ions and exhibit fluorescence properties, and its potential use as a molecular probe for imaging techniques. Its limitations include the lack of a complete understanding of its mechanism of action and potential toxicity concerns.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile. These include further studies to understand its mechanism of action, studies to optimize its anti-cancer activity, and studies to develop new imaging techniques using this compound. Additionally, further studies are needed to evaluate its potential toxicity and safety concerns.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with acrylonitrile in the presence of potassium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile has been studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-cancer activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a molecular probe for imaging techniques.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-23-16-9-18-17(24-11-25-18)8-12(16)7-13(10-20)19-21-14-5-3-4-6-15(14)22-19/h3-9H,2,11H2,1H3,(H,21,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSDOXASEREDDT-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=NC4=CC=CC=C4N3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorobenzyl)-1-[(2-methylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5342720.png)
![(3aR*,7aS*)-5-methyl-2-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5342725.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5342736.png)
![N-[3-(dimethylamino)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5342757.png)
![ethyl 5-(4-chlorophenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342764.png)
![1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B5342773.png)

![N-{1-[1-(cyclopropylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5342787.png)

![N-allyl-7-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5342800.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5342820.png)
![7-(cyclopropylcarbonyl)-N~4~-[(4-methylpyridin-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342828.png)
![3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5342841.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-5-(phenoxymethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5342844.png)